molecular formula C19H27N7O4 B4624339 ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate

ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate

Cat. No. B4624339
M. Wt: 417.5 g/mol
InChI Key: NGCBRGUBBCYJHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar piperazine derivatives involves multi-component reactions, like cyclo condensation or domino three-component processes, often in the presence of catalysts such as sodium ethoxide or SO4^2−/Y2O3 in ethanol. These methods yield compounds with significant properties, including antimicrobial activities in some cases (Rajkumar, Kamaraj, & Krishnasamy, 2014); (Fang, Fang, & Cheng, 2012).

Molecular Structure Analysis

Molecular structure analyses of similar compounds are often conducted using techniques such as IR, 1H and 13C NMR, and mass spectral studies, revealing intricate molecular frameworks and confirming the formation of the targeted compounds. The conformation of piperazine rings, for instance, is typically observed in a chair conformation, influencing the overall molecular geometry (Faizi, Ahmad, & Golenya, 2016).

Chemical Reactions and Properties

Chemical reactions involving ethyl piperazinecarboxylate derivatives can lead to various products depending on the reactants and conditions. For example, reactions with secondary amines can yield N,N′-disubstituted piperazine derivatives, indicating a versatile reactivity that can be tailored for specific purposes (Vasileva et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility, crystallinity, and melting points, are crucial for their practical applications. These properties are often influenced by the molecular structure, particularly the conformation of the piperazine ring and the nature of substituents, which can affect intermolecular interactions and, consequently, the compound's physical state and solubility (Faizi, Ahmad, & Golenya, 2016).

Scientific Research Applications

Synthesis and Characterization

  • Sequential Synthesis : This compound has been used in the synthesis of 1,4-bis[6,9-dihydro-6-oxo-9-phenyl-1H-purin-2-yl]piperazines through a domino three-component process involving an aza-Wittig reaction/heterocyclisation. This method presents an efficient route to piperazine derivatives, showcasing its role in creating structurally complex molecules with potential biological activities (Fang, Z., Fang, D., & Cheng, Q., 2012).

  • Organic Synthesis Applications : It serves as a reactant in various organic synthesis reactions, including the preparation of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were further evaluated for their antimicrobial properties (Rajkumar, R., Kamaraj, A., & Krishnasamy, K., 2014).

Biological Evaluation

  • Antimicrobial Activity : The compound has been included in studies for synthesizing derivatives with significant antimicrobial activities. For instance, specific piperazine derivatives have shown excellent antibacterial and antifungal activities, indicating its potential as a precursor in developing new antimicrobial agents (Rajkumar, R., Kamaraj, A., & Krishnasamy, K., 2014).

  • Antitubercular Activity : Derivatives synthesized from ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate were evaluated for their inhibition against Mycobacterium tuberculosis DNA GyrB, showing promising results in combating tuberculosis. This highlights its application in the development of novel antitubercular agents (Reddy, K., Srihari, K., & Renuka, J., 2014).

Chemical Properties and Structural Insights

  • Crystal Structure Analysis : The crystal structure of related compounds provides insights into their molecular conformation, useful in drug design and understanding the interaction with biological targets. For example, studies on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid offer valuable information on molecular conformations (Faizi, Md. S., Ahmad, M., & Golenya, I. A., 2016).

properties

IUPAC Name

ethyl 4-[2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O4/c1-5-30-19(29)24-9-6-23(7-10-24)8-11-25-13(2)12-26-14-15(20-17(25)26)21(3)18(28)22(4)16(14)27/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCBRGUBBCYJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate
Reactant of Route 2
ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate
Reactant of Route 3
ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate
Reactant of Route 6
ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate

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